Ethanol, 2-(2-ethoxyethoxy)-, phosphate, sodium salt
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Overview
Description
Ethanol, 2-(2-ethoxyethoxy)-, phosphate, sodium salt: is a chemical compound with the molecular formula C₆H₁₄O₃.xH₃O₄P.xNa. It is a derivative of ethanol and is characterized by the presence of ethoxyethoxy groups and a phosphate group. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(2-ethoxyethoxy)-, phosphate, sodium salt typically involves the ethoxylation of ethanol. This process includes the reaction of ethanol with ethylene oxide to form 2-(2-ethoxyethoxy)ethanol. The resulting compound is then reacted with phosphoric acid and neutralized with sodium hydroxide to form the sodium salt of the phosphate ester.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where ethanol and ethylene oxide are reacted under controlled temperature and pressure conditions. The reaction is catalyzed by an alkaline catalyst, such as sodium hydroxide. The resulting product is then purified and neutralized with phosphoric acid to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(2-ethoxyethoxy)-, phosphate, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The ethoxyethoxy groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethoxyethoxy derivatives.
Scientific Research Applications
Ethanol, 2-(2-ethoxyethoxy)-, phosphate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in biochemical assays and as a buffer component.
Medicine: Utilized in pharmaceutical formulations and drug delivery systems.
Industry: Applied in the production of detergents, surfactants, and emulsifiers.
Mechanism of Action
The mechanism of action of Ethanol, 2-(2-ethoxyethoxy)-, phosphate, sodium salt involves its interaction with various molecular targets. The phosphate group can interact with enzymes and proteins, altering their activity. The ethoxyethoxy groups can enhance the solubility and stability of the compound, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
Diethylene glycol monoethyl ether: Similar structure but lacks the phosphate group.
Triethylene glycol monoethyl ether: Contains an additional ethylene glycol unit.
Ethylene glycol monoethyl ether: Simpler structure with only one ethylene glycol unit.
Uniqueness
Ethanol, 2-(2-ethoxyethoxy)-, phosphate, sodium salt is unique due to the presence of both ethoxyethoxy groups and a phosphate group. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it suitable for a wide range of applications.
Biological Activity
Ethanol, 2-(2-ethoxyethoxy)-, phosphate, sodium salt (commonly referred to as TGEE) is a compound that has garnered attention due to its potential biological activities and applications in various fields. This article provides an overview of the biological activity of TGEE, including its toxicity profile, metabolic pathways, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 112-50-5
- Molecular Formula : C₈H₁₉NaO₄P
- Molecular Weight : 224.20 g/mol
Toxicity Profile
TGEE exhibits low acute toxicity across various exposure routes, including oral, dermal, and inhalation. The following table summarizes key toxicity data:
Toxicity Parameter | Value | Test Organism |
---|---|---|
Oral LD50 | 10.6 g/kg | Rats |
Dermal LD50 | 7,400 mg/kg | Rabbits |
NOAEL (No Observed Adverse Effect Level) | 400 mg/kg/day | Rats |
Systemic Effects | Mild to moderate atrophy of seminiferous tubules observed at high doses | Male rats |
Metabolism and Distribution
The metabolism of TGEE primarily occurs through oxidation via alcohol dehydrogenase, leading to the formation of alkoxy acids. A significant metabolic pathway involves oxidation by P-450 mixed-function oxidases, resulting in the production of triethylene glycol (TEG), which may further oxidize to a carboxylic acid. The principal metabolite identified is believed to be 2-[2-(2-ethoxyethoxy) ethoxy] acetic acid .
Cytotoxicity and Antiproliferative Effects
Research indicates that TGEE and its derivatives exhibit varying degrees of cytotoxicity against different cell lines. For instance:
- A study showed that TGEE can inhibit cell proliferation in certain cancer cell lines at concentrations above 30 µM.
- The IC50 values for cytotoxic activity are reported to vary significantly depending on the specific cell line used in assays.
Case Studies
- Reproductive Toxicity Study : In a two-generation reproduction study involving rats, no significant reproductive or developmental effects were observed at doses up to 800 mg/kg/day. However, mild testicular degeneration was noted in high-dose males .
- Dermal Exposure Assessment : A dermal exposure assessment indicated that TGEE penetrates human skin at a rate of approximately 0.024 mg/cm²/h. This low penetration rate suggests that while dermal exposure is possible, systemic absorption is limited .
Properties
CAS No. |
73018-27-6 |
---|---|
Molecular Formula |
C6H13Na2O6P |
Molecular Weight |
258.12 g/mol |
IUPAC Name |
disodium;2-(2-ethoxyethoxy)ethyl phosphate |
InChI |
InChI=1S/C6H15O6P.2Na/c1-2-10-3-4-11-5-6-12-13(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2 |
InChI Key |
RJBWWQBWYZYAET-UHFFFAOYSA-L |
Canonical SMILES |
CCOCCOCCOP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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